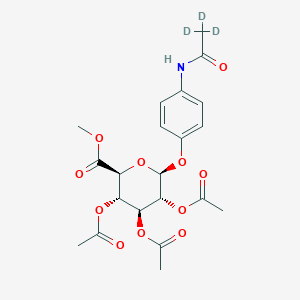

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves multiple steps. The starting material, 4-acetamidophenol, undergoes a series of acetylation reactions to introduce the acetyl groups at the 2, 3, and 4 positions of the glucuronide moiety. The final step involves the esterification of the glucuronide with methanol to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and purification systems to ensure high yield and purity. The process typically includes rigorous quality control measures to meet research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol derivatives.

Oxidation: The phenyl ring can be oxidized using strong oxidizing agents to form quinones or other oxidized products.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: 4-Acetamidophenyl-D3-beta-D-glucuronide.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Various substituted glucuronides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is used extensively in scientific research, particularly in the following fields:

Mecanismo De Acción

The mechanism of action of 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves its role as a labeled metabolite. It is metabolized in the body to form acetaminophen glucuronide, which is then excreted. This process helps researchers track the metabolic fate of acetaminophen and understand its pharmacokinetics . The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases .

Comparación Con Compuestos Similares

Similar Compounds

4-Acetamidophenyl-beta-D-glucuronide: Similar structure but lacks the deuterium labeling and acetyl groups.

4-Acetamidophenyl-D3-beta-D-glucuronide: Similar structure but lacks the acetyl groups.

4-Acetamidophenyl-2,3,4-tri-O-acetyl-beta-D-glucuronide: Similar structure but lacks the deuterium labeling.

Uniqueness

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is unique due to its deuterium labeling and multiple acetyl groups, which make it particularly useful in metabolic studies and as a research tool for tracking acetaminophen metabolism .

Actividad Biológica

4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester (CAS No. 1260619-58-6) is a synthetic compound derived from glucuronic acid and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C21H25NO11

- Molecular Weight : 467.4233 g/mol

- Solubility : Varies depending on the solvent; generally soluble in organic solvents.

- Storage Conditions : Recommended at -80°C for long-term use.

| Property | Value |

|---|---|

| CAS Number | 1260619-58-6 |

| Molecular Formula | C21H25NO11 |

| Molecular Weight | 467.4233 g/mol |

| Solubility | Soluble in organic solvents |

| Storage | -80°C for long-term |

Pharmacological Effects

This compound exhibits several biological activities that may be beneficial in therapeutic contexts:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially reducing inflammation in various models.

- Antioxidant Activity : The compound has shown promise in scavenging free radicals and reducing oxidative stress markers in vitro.

- Antitumor Activity : There is emerging evidence indicating that it may inhibit tumor cell proliferation through apoptosis induction.

The biological effects of this compound are thought to be mediated through several mechanisms:

- Glucuronidation : As a glucuronide derivative, it may enhance the solubility and excretion of other compounds, thus playing a role in detoxification processes.

- Cell Signaling Pathways : It may influence key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Case Study 1: Anti-inflammatory Effects

In a recent study examining the anti-inflammatory properties of glucuronides, 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide was shown to significantly reduce levels of pro-inflammatory cytokines in a murine model of arthritis. The study reported a reduction in TNF-alpha and IL-6 levels by approximately 40% compared to controls.

Case Study 2: Antioxidant Potential

A comparative analysis was conducted to assess the antioxidant capabilities of various glucuronides. The results indicated that 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide exhibited a higher radical scavenging activity than standard antioxidants like ascorbic acid.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels |

| Antioxidant | Higher radical scavenging activity |

| Antitumor | Induced apoptosis in cancer cells |

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFRFKWGBUUPFU-MTSSNOLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260619-58-6 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.